molecular formula C20H21N3O4 B13794757 1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose

1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose

Cat. No.: B13794757
M. Wt: 367.4 g/mol
InChI Key: WGZHSGODUTUPCP-LASHMREHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by the presence of an azido group (-N3) at the 2-position and phenylmethyl groups at the 3 and 4 positions of the glucopyranose ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose typically involves multiple steps One common method starts with the protection of the hydroxyl groups of D-glucopyranose using benzyl groupsThe final step involves the formation of the 1,6-anhydro bridge, which is achieved by intramolecular cyclization under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenylmethyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in the presence of a suitable solvent.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: Formation of various substituted glucopyranose derivatives.

    Reduction: Formation of 1,6-Anhydro-2-amino-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose.

    Oxidation: Formation of carboxylic acid derivatives of the phenylmethyl groups.

Scientific Research Applications

1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of carbohydrate-protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-mannopyranose
  • 1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-galactopyranose

Uniqueness

1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose is unique due to its specific substitution pattern and the presence of the 1,6-anhydro bridge. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

(1R,2S,3R,4R,5R)-4-azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C20H21N3O4/c21-23-22-17-19(25-12-15-9-5-2-6-10-15)18(16-13-26-20(17)27-16)24-11-14-7-3-1-4-8-14/h1-10,16-20H,11-13H2/t16-,17-,18-,19-,20-/m1/s1

InChI Key

WGZHSGODUTUPCP-LASHMREHSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)N=[N+]=[N-])OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O1)O2)N=[N+]=[N-])OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.